MMP-12 Inhibitor -

MMP-12 Inhibitor

Catalog Number: EVT-13576892
CAS Number:
Molecular Formula: C19H20N2O7S
Molecular Weight: 420.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Matrix metalloproteinase-12 is primarily produced by macrophages and is classified as a member of the matrix metalloproteinase family, which consists of at least 23 different enzymes. These enzymes are characterized by their dependence on metal ions for activity, particularly zinc, and their ability to degrade various extracellular matrix components, including elastin, collagen, and proteoglycans . The inhibitors can be derived from natural sources or synthesized through chemical methods.

Synthesis Analysis

Methods and Technical Details

The synthesis of matrix metalloproteinase-12 inhibitors typically involves organic synthesis techniques. For instance, a hydroxypyrone-based inhibitor was synthesized with modifications to enhance yield and purity. The synthetic pathway included steps such as reductive debenzylation and the use of less sensitive reagents to improve efficiency . Specific protocols have been developed to achieve near-quantitative yields while maintaining the stability of the compounds.

Molecular Structure Analysis

Structure and Data

The molecular structure of matrix metalloproteinase-12 includes a catalytic domain that binds zinc ions essential for its enzymatic activity. The structure adopts a characteristic fold common among matrix metalloproteinases, with a large specificity pocket that allows for substrate binding. Crystallographic studies have revealed that the enzyme binds to both structural and catalytic zinc ions, along with calcium ions . The presence of these metal ions is crucial for maintaining the structural integrity and functionality of the enzyme.

Chemical Reactions Analysis

Reactions and Technical Details

The primary reactions involving matrix metalloproteinase-12 include its interaction with substrates such as elastin and other extracellular matrix components. The catalytic mechanism involves the coordination of a water molecule to the zinc ion in the active site, facilitating the hydrolysis of peptide bonds in substrates . Inhibitors typically interact with the active site through bidentate binding to the catalytic zinc ion, forming hydrogen bonds with surrounding residues, which effectively blocks substrate access .

Mechanism of Action

Process and Data

The mechanism of action for matrix metalloproteinase-12 inhibitors involves competitive inhibition at the active site. By binding to the catalytic site, these inhibitors prevent the enzyme from interacting with its natural substrates. This inhibition can lead to reduced inflammation and tissue remodeling in pathological conditions where matrix metalloproteinase-12 is overactive. Studies have demonstrated that specific inhibitors can significantly decrease inflammatory markers in animal models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Matrix metalloproteinase-12 inhibitors vary in their physical properties depending on their chemical structure. Common characteristics include:

  • Solubility: Many inhibitors are soluble in dimethyl sulfoxide or other organic solvents.
  • Stability: Some compounds exhibit hydrolytic instability; thus, synthesis methods are optimized to enhance stability.
  • Purity: High-performance liquid chromatography is often employed to ensure purity levels above 94% for research applications .
Applications

Scientific Uses

Matrix metalloproteinase-12 inhibitors have several scientific applications:

  1. Therapeutic Development: They are being explored as potential treatments for diseases characterized by excessive inflammation or tissue remodeling, such as chronic obstructive pulmonary disease and certain cancers.
  2. Research Tools: Used in laboratory settings to study the role of matrix metalloproteinases in various biological processes.
  3. Disease Models: Inhibitors have been utilized in animal models to investigate their effects on disease progression and inflammation reduction .

The continued research into matrix metalloproteinase-12 inhibitors holds promise for developing novel therapeutic strategies aimed at mitigating diseases associated with excessive extracellular matrix degradation.

Introduction to MMP-12 and Its Pathophysiological Significance

Biochemical Context of Matrix Metalloproteinase-12 (MMP-12)

Matrix metalloproteinase-12 (MMP-12), also termed macrophage metalloelastase, is a 54-kDa zinc-dependent endopeptidase encoded by the MMP12 gene located on human chromosome 11q22.2 [1] [4]. Structurally, it comprises three domains:

  • A propeptide domain maintaining latency
  • A catalytic domain housing the conserved zinc-binding motif (HExxHxxGxxH/D)
  • A hemopexin-like domain governing substrate specificity [2] [6]

Following secretion as an inactive zymogen (pro-MMP-12), proteolytic cleavage generates active 45-kDa and 22-kDa isoforms. MMP-12 exhibits broad substrate specificity, targeting elastin, type IV collagen, fibronectin, laminin, vitronectin, and heparan sulfate proteoglycans [1] [8]. Unlike many MMPs, MMP-12 demonstrates unique intracellular antimicrobial activity via its C-terminal domain [6].

Table 1: Key Biochemical Features of MMP-12

PropertyCharacteristic
Gene LocationChromosome 11q22.2
Protein StructurePropeptide, Catalytic, Hemopexin-like domains
Molecular Weight (Zymogen)54 kDa
Active Forms45 kDa, 22 kDa
Catalytic MotifHExxHxxGxxH/D (Zinc-binding)
Primary Cell SourceTissue macrophages (not circulating monocytes)

Role of MMP-12 in Extracellular Matrix Remodeling and Disease Pathogenesis

MMP-12 is a master regulator of ECM turnover under physiological and pathological conditions. Its elastolytic activity is central to tissue homeostasis but becomes destructive when dysregulated:

  • Chronic Obstructive Pulmonary Disease (COPD) & Emphysema: MMP-12 is overexpressed in alveolar macrophages of smokers and COPD patients. It degrades alveolar elastin, causing irreversible airspace enlargement. Genetic ablation of Mmp12 in mice confers 100% protection against cigarette smoke-induced emphysema, significantly exceeding protection from neutrophil elastase knockout (60%) [3] [8]. MMP-12 also activates pro-inflammatory cytokines (e.g., TNF-α), amplifying neutrophil recruitment and establishing a protease-inflammatory cascade [3] [8].

  • Cancer: MMP-12 exhibits paradoxical roles. It promotes tumor invasion and metastasis by degrading basement membrane components (e.g., type IV collagen) in non-small cell lung cancer (NSCLC), colorectal cancer, and squamous cell carcinomas [2] [5]. Conversely, it generates anti-angiogenic angiostatin from plasminogen, potentially suppressing tumor growth—a mechanism observed in breast cancer models [9] [2].

  • Atherosclerosis & Aneurysms: Macrophage-derived MMP-12 degrades elastic fibers in vascular walls, contributing to abdominal aortic aneurysm formation [1] [8].

  • Neurological & Oral Diseases: MMP-12 is implicated in neuroinflammation, temporomandibular joint disorders, and periodontitis, where it facilitates immune cell infiltration and connective tissue destruction [6].

Table 2: Pathological Roles of MMP-12 in Major Diseases

Disease CategoryMechanism of ActionConsequence
COPD/EmphysemaElastin degradation in alveoli; TNF-α activationAlveolar wall destruction; Neutrophil recruitment
Cancer (Pro-tumor)Degradation of ECM barriers (Collagen IV, laminin)Tumor invasion and metastasis
Cancer (Anti-tumor)Plasminogen cleavage to angiostatinInhibition of angiogenesis
Atherosclerosis/AneurysmsElastolysis in vascular wallsPlaque instability; Aortic dilation
PeriodontitisDegradation of gingival collagen/elastinPeriodontal ligament destruction

Rationale for Targeting MMP-12 in Chronic Inflammatory and Degenerative Disorders

The compelling evidence for MMP-12’s disease-driving roles underpins its therapeutic targeting:

  • Genetic Evidence: Single nucleotide polymorphisms (SNPs) in MMP12 correlate with COPD susceptibility and accelerated lung function decline [4]. Elevated MMP-12 levels in bronchoalveolar lavage (BAL) fluid and bronchial biopsies directly correlate with COPD severity [8].

  • Therapeutic Efficacy in Models: In murine elastase-induced emphysema models, selective MMP-12 inhibitors reduce pathology by >70% by suppressing macrophage infiltration and ECM breakdown [3]. MMP-12 knockout mice resist emphysema development despite cigarette smoke exposure [8].

  • Clinical Pipeline: Selective inhibitors (e.g., AZD1236, FP-020/Linvemastat) have advanced to Phase II trials for COPD and asthma, demonstrating proof-of-concept for target modulation [2] [5]. Novel compound classes (e.g., dibenzofuran/phosphonic acid derivatives) achieve nanomolar affinity by exploiting the deep S1' pocket unique to MMP-12 [10].

  • Multi-Disease Relevance: Inhibitors may simultaneously address COPD, cancer metastasis, atherosclerosis, and neuroinflammatory disorders where MMP-12 overexpression is pathological [5] [6].

Properties

Product Name

MMP-12 Inhibitor

IUPAC Name

(2R)-2-[[8-(methoxycarbonylamino)dibenzofuran-3-yl]sulfonylamino]-3-methylbutanoic acid

Molecular Formula

C19H20N2O7S

Molecular Weight

420.4 g/mol

InChI

InChI=1S/C19H20N2O7S/c1-10(2)17(18(22)23)21-29(25,26)12-5-6-13-14-8-11(20-19(24)27-3)4-7-15(14)28-16(13)9-12/h4-10,17,21H,1-3H3,(H,20,24)(H,22,23)/t17-/m1/s1

InChI Key

MKAIHDAGQJQAHA-QGZVFWFLSA-N

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)NC(=O)OC

Isomeric SMILES

CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)NC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.